4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, which is further connected to a methoxypyridine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized with a methoxy group through electrophilic aromatic substitution.
Sulfonamide Formation: The methoxy-naphthalene derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Pyridine Coupling: The final step involves coupling the sulfonamide derivative with 6-methoxypyridine under suitable conditions, such as using a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy groups can enhance lipophilicity and membrane permeability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
- 4-methoxy-N-(6-methoxypyridin-3-yl)thiophenesulfonamide
- 4-methoxy-N-(6-methoxypyridin-3-yl)furanesulfonamide
Uniqueness
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity. The presence of both methoxy and sulfonamide groups further contributes to its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C17H16N2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O4S/c1-22-15-8-9-16(14-6-4-3-5-13(14)15)24(20,21)19-12-7-10-17(23-2)18-11-12/h3-11,19H,1-2H3 |
InChI Key |
GDHULLHXSQTKMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.